molecular formula C8H5N3 B1267360 1H-Benzimidazole-5-carbonitrile CAS No. 6287-83-8

1H-Benzimidazole-5-carbonitrile

Katalognummer B1267360
CAS-Nummer: 6287-83-8
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: NICYTXJGZRYCEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1H-Benzimidazole-5-carbonitrile involves multiple steps, including condensation and cyclization reactions. For instance, Özbey et al. (2004) reported the synthesis and crystal structure elucidation of a derivative, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, using IR, 1H NMR, and EI mass spectral analysis, further confirmed by X-ray crystallographic studies (Özbey et al., 2004). Additionally, Rida et al. (1988) described the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives, demonstrating the versatility of benzimidazole synthesis routes (Rida et al., 1988).

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

  • Summary of Application: Benzimidazole derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity. They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .
  • Methods of Application: Benzimidazole derivatives are synthesized and evaluated for their antimicrobial activity against selected microbial species .
  • Results or Outcomes: Benzimidazole derivatives have shown significant antimicrobial activity against various microbial species. For example, 2-substituted-1H-benzimidazole derivatives showed good antibacterial activity .

2. Antiparasitic Activity

  • Summary of Application: Benzimidazole derivatives have been used as antiparasitic agents. They are present in many bioactive compounds and have diverse biological applications .
  • Methods of Application: Benzimidazole derivatives are synthesized and their antiparasitic activity is evaluated .
  • Results or Outcomes: Benzimidazole derivatives have shown significant antiparasitic activity. A number of benzimidazole containing drugs are available in the market .

3. Antiviral Activity

  • Summary of Application: Benzimidazole derivatives have been found to possess antiviral activity .
  • Methods of Application: Benzimidazole derivatives are synthesized and their antiviral activity is evaluated .
  • Results or Outcomes: Benzimidazole derivatives have shown significant antiviral activity .

4. Antihypertensive Activity

  • Summary of Application: Benzimidazole derivatives have been used as antihypertensive agents .
  • Methods of Application: Benzimidazole derivatives are synthesized and their antihypertensive activity is evaluated .
  • Results or Outcomes: Benzimidazole derivatives have shown significant antihypertensive activity .

5. Antineoplastic Activity

  • Summary of Application: Benzimidazole derivatives have been found to possess antineoplastic activity, which means they can inhibit the development of tumors .
  • Methods of Application: Benzimidazole derivatives are synthesized and their antineoplastic activity is evaluated .
  • Results or Outcomes: Benzimidazole derivatives have shown significant antineoplastic activity .

6. Anticonvulsant Activity

  • Summary of Application: Benzimidazole derivatives have been used as anticonvulsant agents .
  • Methods of Application: Benzimidazole derivatives are synthesized and their anticonvulsant activity is evaluated .
  • Results or Outcomes: Benzimidazole derivatives have shown significant anticonvulsant activity .

Safety And Hazards

1H-Benzimidazole-5-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place .

Zukünftige Richtungen

Benzimidazole derivatives are a promising class of biologically active compounds . Future research may focus on developing new benzimidazole derivatives with improved bioavailability and reduced toxicity . In vivo studies of both previous amidine derivatives and amidoxime prodrugs of those amidines which were synthesized in this study are planned to perform in ongoing studies .

Eigenschaften

IUPAC Name

3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYTXJGZRYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978611
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carbonitrile

CAS RN

6287-83-8
Record name 6287-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under ice-cooling, to DMF (30 ml) was slowly added dropwise POCl3 (6.68 g, 4.06 ml), followed by reaction at room temperature for 2 hours, and then a solution of 1H-benzimidazole-6-carboxamide (2.38 g) in DMF (47.6 ml) was added thereto, followed by stirring at room temperature for 2 hours. To the solution was added a 1M aqueous NaOH solution (pH 6 to 7), followed by stirring at room temperature for 0.5 hour. The solution was extracted with EtOAc, and the organic layer was combined, washed with saturated brine, dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated. The residue was purified by silica gel chromatography, and powdered/washed with IPE to obtain 1H-benzimidazole-6-carbonitrile (0.58 g) as a pale red crystal.
Name
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
47.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3,4-diaminobenzonitrile (2) (1.0 g) and (ethoxymethylene)malononitrile (1.4 g) was refluxed in 50 mL of isopropyl alcohol for 16 h. The mixture was concentrated in vacuo to provide the title compound, 3H-benzo[d]imidazole-5-carbonitrile (3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5-carbonitrile

Citations

For This Compound
37
Citations
C Kazak, VT Yilmaz, H Goker… - Crystal Research and …, 2006 - Wiley Online Library
Two types of 5-cyanobenzimidazole derivatives with 1-n-butyl-2-(3′-chlorophenyl),(C 18 H 16 N 3 Cl) 2· H 2 O (1) and 1-n-butyl-2-(3′, 4′-dimethoxyphenyl),(C 20 H 21 N 3 O 2)(2) …
Number of citations: 7 onlinelibrary.wiley.com
H Goeker, M Alp, Z Ateş‐Alagöz… - Journal of Heterocyclic …, 2009 - Wiley Online Library
… In addition, another 1H-benzimidazole-5-carbonitrile 89a reacted with sodium azide at high temperature to yield 5-substituted 1H-tetrazole 89. Benzylic cleavage of 97 afforded 98 by …
Number of citations: 34 onlinelibrary.wiley.com
MA Ismail, A Batista-Parra, Y Miao, WD Wilson… - Bioorganic & medicinal …, 2005 - Elsevier
A series of near-linear biphenyl benzimidazole diamidines 5a–h were synthesized from their respective diamidoximes (4a–h), through the bis-O-acetoxyamidoxime, followed by …
Number of citations: 76 www.sciencedirect.com
B Narasimhan, D Sharma, P Kumar - Medicinal Chemistry Research, 2012 - Springer
… The results of antimicrobial studies suggested that cyano-substituted compounds especially compound 29, 1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile, exhibited …
Number of citations: 284 link.springer.com
MA Ismail, R Brun, T Wenzler, FA Tanious… - Bioorganic & medicinal …, 2004 - Elsevier
A series of biphenyl benzimidazoles diamidines 6a–i were synthesized from their respective diamidoximes, through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial …
Number of citations: 92 www.sciencedirect.com
DF dos Santos, M Argentini, R Weinreich… - Helvetica Chimica …, 2000 - Wiley Online Library
… 2-{4-[1,2-Dicarba-closo-dodecaboran 12)-2-yl]phenyl}-1H-benzimidazole-5-carbonitrile 6b). As described for 6a, with 5 3.55 mmol, 0.473 g), 4b 3.55 mmol, 1.17 g), and AcOH 40 ml) …
Number of citations: 8 onlinelibrary.wiley.com
HF Zohdi, M RatebN, TA Khlosy - Int J Adv Res, 2014 - scholar.cu.edu.eg
Many naturally and synthetic compounds bearing pyridine scaffold posses interesting biological activities [1-3]. Substituted 3-cyanopyridines are important intermediates in …
Number of citations: 2 scholar.cu.edu.eg
J Kim, J Kim, H Lee, BM Lee, BH Kim - Tetrahedron, 2011 - Elsevier
One-pot reduction-triggered heterocyclizations from 2-nitroanilines or 1,2-dinitroarenes to benzimidazoles were investigated in this study. In the presence of indium/AcOH in ethyl …
Number of citations: 37 www.sciencedirect.com
ZT Gür, B Çalışkan, UI Garscha, A Olgaç… - European Journal of …, 2018 - Elsevier
Leukotrienes (LTs) and prostaglandin (PG)E 2 are enzymatically produced from arachidonic acid and represent highly bioactive lipid mediators with pro-inflammatory functions. Here, …
Number of citations: 22 www.sciencedirect.com
HY Zhao, JJ Ma, ZG Han, XD Yang… - Synthesis and Reactivity …, 2015 - Taylor & Francis
The title compound, 2-(γ-aminopropyl)benzimidazole dichloride dihydrate ([H 2 APB 2+ ][Cl − ] 2 ·2H 2 O), was synthesized and characterized by elemental analysis, IR, UV, 1 H NMR, …
Number of citations: 1 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.